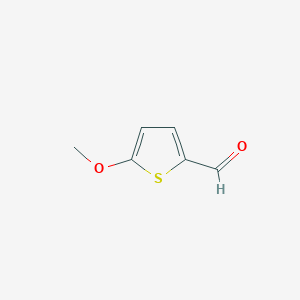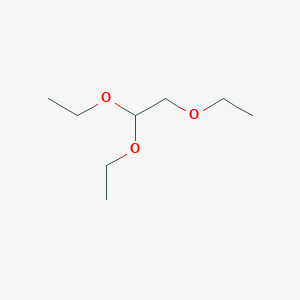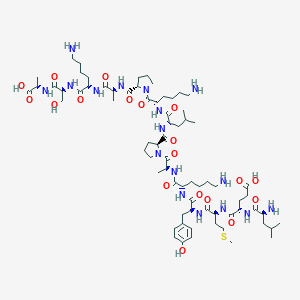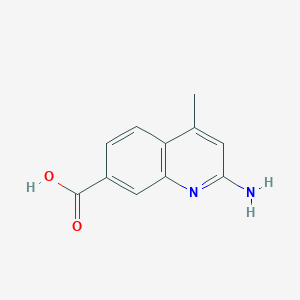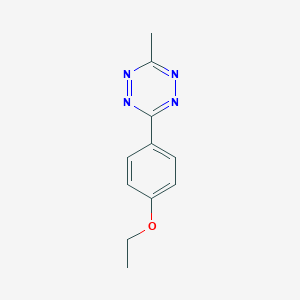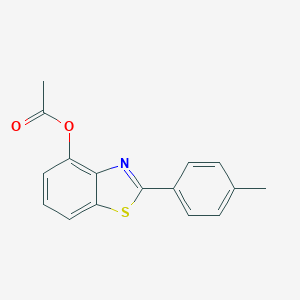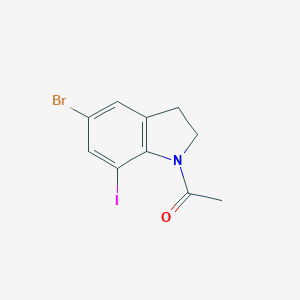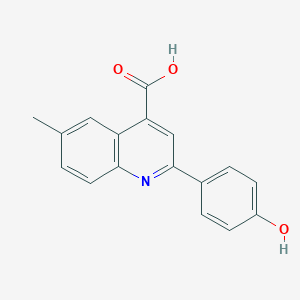![molecular formula C13H19NO B058323 3-[Cyclopentyl(ethyl)amino]phenol CAS No. 112008-25-0](/img/structure/B58323.png)
3-[Cyclopentyl(ethyl)amino]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Cyclopentyl(ethyl)amino]phenol, also known as GW501516, is a synthetic drug that is classified as a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). This drug has gained significant attention in the scientific community due to its potential applications in treating various diseases such as obesity, diabetes, and cardiovascular diseases.
Wirkmechanismus
The mechanism of action of 3-[Cyclopentyl(ethyl)amino]phenol involves the activation of the PPARδ receptor. This receptor is found in various tissues such as adipose tissue, liver, and skeletal muscle. Upon activation, the PPARδ receptor promotes the expression of genes that are involved in fatty acid oxidation, glucose metabolism, and inflammation. This leads to an increase in energy expenditure, improved insulin sensitivity, and reduced inflammation in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[Cyclopentyl(ethyl)amino]phenol are numerous and varied. This drug has been shown to increase energy expenditure, improve glucose metabolism, and reduce inflammation in the body. Additionally, this drug has been shown to improve cardiovascular health by reducing blood pressure, lowering cholesterol levels, and preventing the formation of arterial plaques.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[Cyclopentyl(ethyl)amino]phenol in lab experiments include its ability to improve glucose metabolism, increase insulin sensitivity, and reduce inflammation in the body. Additionally, this drug has been shown to improve cardiovascular health by reducing blood pressure, lowering cholesterol levels, and preventing the formation of arterial plaques. However, the limitations of using this drug in lab experiments include its potential toxicity and the need for further research to determine its long-term safety and efficacy.
Zukünftige Richtungen
The future directions for research on 3-[Cyclopentyl(ethyl)amino]phenol are numerous and varied. Some potential areas of research include the development of new synthetic methods for producing this drug, the investigation of its potential applications in treating other diseases such as cancer and neurodegenerative disorders, and the development of new drugs that target the PPARδ receptor. Additionally, further research is needed to determine the long-term safety and efficacy of this drug in humans.
Conclusion:
In conclusion, 3-[Cyclopentyl(ethyl)amino]phenol is a synthetic drug that has gained significant attention in the scientific community due to its potential applications in treating various diseases. This drug has been shown to improve glucose metabolism, increase insulin sensitivity, and reduce inflammation in the body. Additionally, this drug has been shown to improve cardiovascular health by reducing blood pressure, lowering cholesterol levels, and preventing the formation of arterial plaques. However, further research is needed to determine the long-term safety and efficacy of this drug in humans.
Synthesemethoden
The synthesis of 3-[Cyclopentyl(ethyl)amino]phenol is a complex process that involves several steps. The first step involves the reaction of 3-hydroxybenzaldehyde with cyclopentylmagnesium bromide to form 3-(cyclopentylmethyl)phenol. The second step involves the reaction of 3-(cyclopentylmethyl)phenol with ethylamine to form 3-[Cyclopentyl(ethyl)amino]phenol. The final step involves the purification of the product using various techniques such as crystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
3-[Cyclopentyl(ethyl)amino]phenol has been the subject of extensive scientific research due to its potential applications in treating various diseases. Several studies have shown that this drug can improve glucose metabolism, increase insulin sensitivity, and reduce inflammation in the body. Additionally, this drug has been shown to improve cardiovascular health by reducing blood pressure, lowering cholesterol levels, and preventing the formation of arterial plaques.
Eigenschaften
CAS-Nummer |
112008-25-0 |
|---|---|
Produktname |
3-[Cyclopentyl(ethyl)amino]phenol |
Molekularformel |
C13H19NO |
Molekulargewicht |
205.3 g/mol |
IUPAC-Name |
3-[cyclopentyl(ethyl)amino]phenol |
InChI |
InChI=1S/C13H19NO/c1-2-14(11-6-3-4-7-11)12-8-5-9-13(15)10-12/h5,8-11,15H,2-4,6-7H2,1H3 |
InChI-Schlüssel |
GNLFKWQHVYSHMD-UHFFFAOYSA-N |
SMILES |
CCN(C1CCCC1)C2=CC(=CC=C2)O |
Kanonische SMILES |
CCN(C1CCCC1)C2=CC(=CC=C2)O |
Synonyme |
m-(N-Cyclopentyl-N-ethylamino)phenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






